molecular formula C31H32N4O4 B2946236 2-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-mesitylacetamide CAS No. 899920-40-2

2-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-mesitylacetamide

Cat. No.: B2946236
CAS No.: 899920-40-2
M. Wt: 524.621
InChI Key: HVLWWZKCCKDWNE-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin and 2,3-Dihydroquinazolin-4-one are both nitrogen-containing heterocyclic compounds that serve as core structural components in various biologically active compounds .


Synthesis Analysis

3,4-Dihydroisoquinolin derivatives have been synthesized using the Castagnoli–Cushman reaction . Similarly, several methodologies have been developed for the synthesis of the 2,3-Dihydroquinazolin-4-one framework, especially the 2-substituted derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a nitrogen-containing heterocyclic ring. The 3,4-dihydroisoquinolin component contains a six-membered ring fused to a five-membered ring, while the 2,3-dihydroquinazolin-4-one component contains a six-membered ring fused to a seven-membered ring .


Chemical Reactions Analysis

The synthesis of these compounds often involves reactions such as the Castagnoli–Cushman reaction . Other reactions, such as the Bischler-Napieralski-type synthesis, have also been used .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, some derivatives of 3,4-dihydroisoquinolin have shown antioomycete activity against Pythium recalcitrans .

Future Directions

The future directions in the research of these compounds could involve the development of more potent derivatives with improved biological activity . The use of green chemistry and alternative strategies are being explored to prepare diverse derivatives .

Properties

IUPAC Name

2-[3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O4/c1-20-16-21(2)29(22(3)17-20)32-27(36)19-35-26-11-7-6-10-25(26)30(38)34(31(35)39)15-13-28(37)33-14-12-23-8-4-5-9-24(23)18-33/h4-11,16-17H,12-15,18-19H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLWWZKCCKDWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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